Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl-
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Overview
Description
Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- is a silicon-based compound with the molecular formula C36H78OSi2 It is a member of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom, with various organic groups attached to the silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- typically involves the hydrosilylation reaction, where hexadecylsilane reacts with tetramethyldisiloxane in the presence of a platinum catalyst. The reaction conditions include:
Temperature: 80-100°C
Catalyst: Platinum-based catalyst
Solvent: Toluene or other suitable organic solvents
Industrial Production Methods
In industrial settings, the production of Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity hexadecylsilane and tetramethyldisiloxane
Catalyst Optimization: Use of efficient platinum catalysts to enhance reaction rates
Reaction Control: Continuous monitoring of temperature and pressure to ensure optimal reaction conditions
Chemical Reactions Analysis
Types of Reactions
Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols and siloxanes
Reduction: Can be reduced to form silanes
Substitution: Undergoes substitution reactions with halogens and other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols)
Major Products Formed
Oxidation Products: Silanols, siloxanes
Reduction Products: Silanes
Substitution Products: Halosilanes, alkoxysilanes
Scientific Research Applications
Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers
Biology: Employed in the development of biocompatible materials for medical devices
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties
Industry: Utilized in the production of silicone-based lubricants, coatings, and adhesives
Mechanism of Action
The mechanism of action of Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, making it an effective agent in various chemical reactions. The hydrophobic hexadecyl groups enhance its solubility in organic solvents, facilitating its use in diverse applications.
Comparison with Similar Compounds
Similar Compounds
Disiloxane, 1,3-diethyl-1,1,3,3-tetramethyl-: Similar structure but with ethyl groups instead of hexadecyl groups
Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-: Contains ethenyl groups, making it more reactive in polymerization reactions
1,1,3,3-Tetramethyldisiloxane: Lacks the long alkyl chains, resulting in different solubility and reactivity properties
Uniqueness
Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- is unique due to its long hexadecyl chains, which impart hydrophobicity and enhance its solubility in organic solvents. This makes it particularly useful in applications requiring non-polar environments, such as in the formulation of lubricants and coatings.
Properties
CAS No. |
79162-58-6 |
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Molecular Formula |
C36H78OSi2 |
Molecular Weight |
583.2 g/mol |
IUPAC Name |
hexadecyl-[hexadecyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C36H78OSi2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(3,4)37-39(5,6)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-36H2,1-6H3 |
InChI Key |
ZFLRTUKRAZFPPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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